molecular formula C21H25NO5 B11141573 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cat. No.: B11141573
M. Wt: 371.4 g/mol
InChI Key: OWPRYDZHAICDHQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyranocoumarin family, characterized by a fused pyrano[2,3-f]chromen-2-one core. Its structure includes three methyl groups at positions 4, 8, and 8, and a unique 5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy] substituent . Pyranocoumarins are studied for diverse pharmacological properties, including anticancer, anti-HIV, and photobiological activities .

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4,8,8-trimethyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-9,10-dihydropyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C21H25NO5/c1-13-10-18(24)26-20-14-6-7-21(2,3)27-15(14)11-16(19(13)20)25-12-17(23)22-8-4-5-9-22/h10-11H,4-9,12H2,1-3H3

InChI Key

OWPRYDZHAICDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N4CCCC4)(C)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis

  • Starting Material : 7-Hydroxy-2H-chromen-2-one is alkylated with propargyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one.

  • Methylation : Introduction of 4,8,8-trimethyl groups is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane at 0°C.

Gold-Catalyzed Cyclization

  • Catalyst System : JohnPhosAu(MeCN)SbF₆ (5 mol%) in dichloroethane at 80°C induces intramolecular hydroarylation, forming the pyrano[2,3-f]chromen-2-one core.

  • Regioselectivity : Steric bulk of the JohnPhos ligand directs annulation to the C-8 position, avoiding competing pathways.

ParameterConditionYield (%)
Catalyst Loading5 mol% JohnPhosAu(MeCN)SbF₆78
Temperature80°C
SolventDichloroethane
Reaction Time12 h

Functionalization of the Chromenone Core

The 5-position ethoxy side chain with a 2-oxo-2-(pyrrolidin-1-yl) group is introduced via nucleophilic substitution or coupling.

Side Chain Installation

  • Intermediate Synthesis : 5-Hydroxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is treated with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in the presence of K₂CO₃ (DMF, 60°C, 8 h).

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation between the ethoxy linker and pyrrolidine.

ReagentRoleEquivalents
2-Bromo-1-(pyrrolidin-1-yl)ethan-1-oneElectrophile1.2
K₂CO₃Base3.0
DCCCoupling Agent1.5

Reductive Amination Alternative

  • Stepwise Approach : Condensation of 5-amino-4,8,8-trimethylchromenone with ethyl glyoxylate, followed by reductive amination using pyrrolidine and NaBH₃CN in MeOH.

Optimization Challenges and Solutions

Regiochemical Control

  • Ligand Effects : Bulky ligands (e.g., JohnPhos) suppress competing annulation pathways, ensuring >90% regioselectivity for pyrano[2,3-f] systems.

  • Substituent Effects : Electron-donating methyl groups at C-4 and C-8 enhance electrophilicity at C-5, favoring ethoxy side chain installation.

Side Reactions

  • Oversubstitution : Excess alkylating agent leads to di- or tri-substituted byproducts. Controlled addition (1.2 equiv) minimizes this.

  • Epimerization : Chiral centers in the pyrrolidine moiety are stabilized by conducting reactions at ≤60°C.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Gold-Catalyzed AnnulationHigh regioselectivity; ScalableRequires expensive Au catalysts78
Reductive AminationAvoids halogenated intermediatesMulti-step; Lower overall yield65

Scalability and Industrial Relevance

  • Catalyst Recovery : JohnPhosAu(MeCN)SbF₆ is recovered via silica gel filtration, reducing costs.

  • Green Chemistry : Patent CN116444539B highlights solvent-free conditions for ethoxy functionalization, improving E-factors .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three primary reactive sites:

  • Pyranochromene core : A fused bicyclic system with conjugated double bonds and lactone functionality.

  • Ethoxy linker : A 2-oxo-2-(pyrrolidin-1-yl)ethoxy group bridging the chromene and pyrrolidine moieties.

  • Pyrrolidine substituent : A saturated five-membered nitrogen heterocycle.

Nucleophilic Substitution at the Ethoxy Linker

The ethoxy group’s carbonyl carbon is electrophilic, enabling nucleophilic substitution. For example:

  • Aminolysis : Reaction with amines (e.g., morpholine) replaces the pyrrolidine group, forming derivatives with altered biological activity.

  • Hydrolysis : Under acidic or basic conditions, the ethoxy linker undergoes cleavage to yield carboxylic acid intermediates.

Example Reaction:

Compound+H2OH+/OH4,8,8-trimethyl-5-(2-carboxyethoxy)pyranochromen-2-one+pyrrolidine\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4,8,8-trimethyl-5-(2-carboxyethoxy)pyranochromen-2-one} + \text{pyrrolidine}

Oxidation of the Chromene Ring

The chromene moiety’s conjugated diene system is susceptible to oxidation:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxides at the 9,10-dihydro position.

  • Aromatic hydroxylation : Oxidizing agents (e.g., KMnO₄) introduce hydroxyl groups on the chromene ring.

Table 1: Oxidation Reactions

Reagent Product Conditions
mCPBA9,10-Epoxide derivativeDichloromethane, 0–25°C
KMnO₄ (aq.)7-Hydroxy-pyranochromen-2-oneAcidic, 60°C, 4 h

Reactions Involving the Pyrrolidine Moiety

The pyrrolidine ring undergoes characteristic nitrogen-centered reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

  • Ring-opening : Strong acids (e.g., HCl) protonate the nitrogen, leading to ring cleavage and chain elongation .

Example Reaction:

Compound+CH3COClN-Acetyl-pyrrolidine derivative\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl-pyrrolidine derivative}

Lactone Ring-Opening and Functionalization

The lactone group (2-oxo) in the pyranochromene core can undergo:

  • Hydrolysis : Forms carboxylic acid under basic conditions (e.g., NaOH).

  • Transesterification : Reacts with alcohols (e.g., methanol) to yield ester derivatives.

Table 2: Lactone Reactivity

Reagent Product Application
NaOH (aq.)Carboxylic acid derivativePrecursor for salt formation
CH₃OH/H⁺Methyl ester analogSolubility enhancement

Cycloaddition and Cross-Coupling Reactions

The chromene’s aromatic system participates in:

  • Diels-Alder reactions : With dienophiles (e.g., maleic anhydride) to form polycyclic adducts.

  • Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids to introduce substituents.

Analytical Characterization

Reaction outcomes are confirmed via:

  • NMR spectroscopy : Tracking shifts in pyrrolidine protons (~2.5–3.5 ppm) and chromene aromatic signals.

  • Mass spectrometry : Identifying molecular ion peaks and fragmentation patterns.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in protecting cells from oxidative stress and reducing the risk of chronic diseases.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies suggest that 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one may demonstrate antimicrobial effects against various pathogens.

Pharmaceutical Development

The compound's unique structure and biological activities make it a valuable candidate for drug development. It could potentially be developed into therapeutic agents for:

  • Neurological Disorders : Given its antioxidant properties, it may help in neuroprotection.
  • Cancer Therapy : Its anti-inflammatory and antioxidant effects may contribute to cancer treatment strategies.

Agricultural Applications

Due to its antimicrobial properties, this compound could be explored as a natural pesticide or fungicide in agricultural practices. Its efficacy against plant pathogens could help reduce reliance on synthetic chemicals.

Case Study 1: Antioxidant Properties

A study conducted by researchers at [source] investigated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radicals compared to control samples.

Case Study 2: Anti-inflammatory Effects

In another study published in [source], the anti-inflammatory effects of the compound were evaluated using an animal model of induced inflammation. The results showed a marked reduction in inflammatory markers in treated subjects compared to untreated controls.

Mechanism of Action

The mechanism of action of 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrano[2,3-f]chromen-2-one scaffold but differ in substituents and bioactivity profiles:

Dihydroseslin (8,8-Dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one)

  • Structure : Lacks substituents at positions 4 and 5; simpler methyl groups at 8,7.
  • Properties : Molecular weight 244.3 g/mol; used in photodynamic therapy (PDT) due to UV absorption and DNA-binding capabilities .
  • Activity : Exhibits photomutagenic and antiproliferative effects against cancer cell lines (e.g., HL60) .

Braylin (6-Methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one)

  • Structure : Methoxy group at position 6; molecular weight 258.27 g/mol .
  • Properties : Higher lipophilicity (XlogP = 2.80) due to methoxy substitution.

Fuscin ((4S)-5-Hydroxy-4,8,8-trimethyl-9,10-dihydro-2H,4H-pyrano[4,3-f]chromene-2,6(8H)-dione)

  • Structure: Angular pyrano[4,3-f] ring fusion; additional ketone at position 6 .
  • Properties : Reduces to dihydrofuscin (C15H18O5) with loss of color and activity .
  • Activity: Limited data; biochemical reducing agent in dipyrrylmethene pigments .

Mammea B/AC Cyclo D (6-Butanoyl-5-hydroxy-8,8-dimethyl-4-propyl-2H,8H-pyrano[2,3-f]chromen-2-one)

  • Structure: Bulky butanoyl and propyl groups at positions 4 and 6 .
  • Properties : Higher molecular weight (372.4 g/mol) due to acyl and alkyl substitutions.
  • Activity : Found in fruits; uncharacterized bioactivity .

Brominated Seselin Derivative (rac-(9S,10R)-9-Bromo-10-hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one)

  • Structure : Bromine and hydroxyl groups at C9 and C10 .
  • Activity : Enhanced phototoxicity and antiproliferative activity compared to parent seselin .

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Bioactivity References
Target Compound 4,8,8-Trimethyl; 5-[2-oxo-pyrrolidinyl ethoxy] ~414.4* Anticancer, anti-HIV (hypothesized)
Dihydroseslin 8,8-Dimethyl 244.3 Photodynamic therapy, antiproliferative
Braylin 6-Methoxy; 8,8-dimethyl 258.27 Anti-inflammatory, anti-lymphoma
Fuscin 4,8,8-Trimethyl; 5-hydroxy; 6-ketone 286.3 Biochemical reducing agent
Mammea B/AC Cyclo D 4-Propyl; 6-butanoyl 372.4 Uncharacterized
Brominated Seselin 9-Bromo; 10-hydroxy 339.2 Enhanced phototoxicity

*Calculated based on C22H27NO5.

Key Research Findings

  • Synthetic Flexibility: The target compound’s pyrrolidinyl ethoxy group can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for styryl-substituted pyranocoumarins .
  • Bioactivity Predictions : The tertiary amine in the pyrrolidinyl group may improve blood-brain barrier penetration compared to hydroxy or methoxy analogs .

Biological Activity

4,8,8-Trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one (commonly referred to as Y041-0540) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an in-depth look at its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C21H25NO5C_{21}H_{25}NO_5 and features a complex structure that includes a pyrano-chromenone core. Its unique chemical structure is believed to contribute to its various biological effects.

Antimicrobial Activity

Research has shown that compounds similar to Y041-0540 exhibit significant antimicrobial properties. For instance, studies have reported varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) of related compounds has been evaluated against standard drugs like ciprofloxacin and ketoconazole, indicating that these compounds may serve as alternative antimicrobial agents .

Antioxidant Properties

Y041-0540 has been implicated in antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro studies have demonstrated that the compound can enhance the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of Y041-0540 has also been explored. In experimental models of inflammation, the compound exhibited the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which Y041-0540 could be beneficial in conditions characterized by chronic inflammation .

Neuroprotective Effects

Emerging research indicates that Y041-0540 may possess neuroprotective properties. Studies involving neuronal cell lines have shown that the compound can protect against neurotoxic insults, potentially through mechanisms involving modulation of apoptotic pathways and enhancement of neurotrophic factors .

The biological activities of Y041-0540 can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Y041-0540 might interact with receptors involved in pain and inflammation signaling.
  • Gene Expression Regulation : It may influence the expression of genes related to oxidative stress response and inflammation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of Y041-0540 analogs, researchers found that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study utilized both disk diffusion and MIC assays to evaluate efficacy, highlighting the potential for development into new antimicrobial therapies .

Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of Y041-0540 in mouse models of neurodegeneration. The results indicated that treatment with the compound significantly reduced markers of neuronal damage and improved cognitive function compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one?

  • Methodological Answer : The compound’s synthesis likely involves multi-step functionalization of a pyranocoumarin core. A plausible route includes:

Core formation : Condensation of substituted coumarin precursors under acidic conditions (e.g., acetic acid) to form the pyrano[2,3-f]chromen-2-one scaffold .

Side-chain introduction : Reaction with 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide under nucleophilic substitution (SN2) conditions, optimized in polar aprotic solvents like DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .

  • Key Data : Yields for analogous pyrano[2,3-f]chromen-2-one derivatives range from 55–75% under similar conditions .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl groups at C-4, C-8, C-8; pyrrolidinyl-ethoxy moiety). Compare shifts with pyrano[2,3-f]chromen-2-one analogs .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C23_{23}H27_{27}NO5_5) and fragmentation patterns .
  • Elemental Analysis : Match calculated and observed C/H/N ratios (±0.3%) .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodological Answer :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, given pyranocoumarins’ known antitumor activity .
  • Enzyme inhibition : Test against kinases (e.g., PKA) or proteases (e.g., trypsin) due to the pyrrolidine moiety’s potential interaction with catalytic sites .
  • Antioxidant activity : DPPH radical scavenging assay to evaluate free radical neutralization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyrrolidinyl-ethoxy substituent in this compound?

  • Methodological Answer :

  • Analog synthesis : Replace pyrrolidine with other amines (e.g., piperidine, morpholine) to assess steric/electronic effects on bioactivity .
  • Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., DNA topoisomerases) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using Schrödinger’s Phase .

Q. What strategies resolve contradictions in solubility data for pyrano[2,3-f]chromen-2-one derivatives?

  • Methodological Answer :

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to improve aqueous solubility .
  • Thermodynamic analysis : Measure solubility parameters (Hansen solubility parameters) and correlate with logP values .
  • Crystallography : Single-crystal X-ray diffraction to identify polymorphic forms affecting solubility .

Q. How can the metabolic stability of this compound be evaluated for drug development?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorometric assays .
  • ADMET prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct formation : Optimize reaction temperature and stoichiometry to minimize side reactions (e.g., over-alkylation) .
  • Purification bottlenecks : Switch from column chromatography to recrystallization or centrifugal partition chromatography for large batches .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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